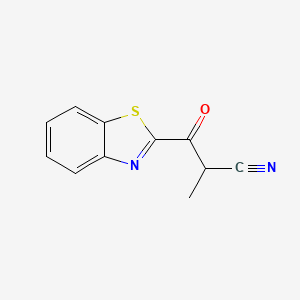

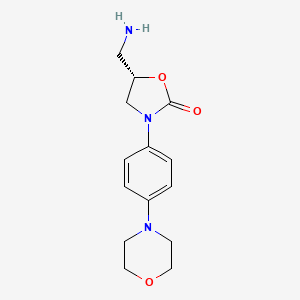

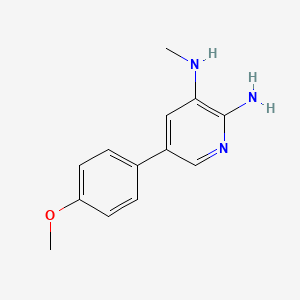

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Morpholine derivatives have been studied for their antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, have been synthesized and screened for their in vitro antibacterial properties .Aplicaciones Científicas De Investigación

Asymmetric Catalysis

Oxazoline-containing ligands, derived from chiral amino alcohols, are pivotal in asymmetric catalysis. Their success in this area is attributed to their ready accessibility, modular nature, and ability to influence the stereochemical outcomes of metal-catalyzed transformations significantly. These ligands have been employed in a broad spectrum of asymmetric reactions, showcasing their versatility and importance in synthesizing enantioenriched products. The structural proximity of the stereocenter to the metal active site in these ligands is crucial for their effectiveness in catalysis (Hargaden & Guiry, 2009).

Antibacterial Agents

Oxazolidinones, a class of synthetic antimicrobial agents, are characterized by a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against numerous human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The clinical development of linezolid, a prominent oxazolidinone, demonstrates the potential of these compounds as alternatives to traditional antibiotics for treating infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Antioxidant Activity

The study of antioxidants is significant across various scientific domains, including food engineering and medicine. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, have been critical in analyzing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to assess the kinetics or equilibrium state, providing insights into the antioxidant properties of compounds (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

(5S)-5-(aminomethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-9-13-10-17(14(18)20-13)12-3-1-11(2-4-12)16-5-7-19-8-6-16/h1-4,13H,5-10,15H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZALKCNAYMXWQM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

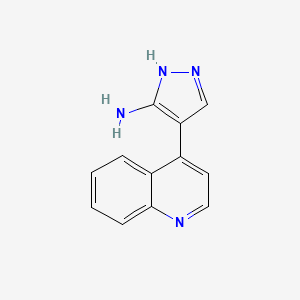

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)